molecular formula C13H18ClNO2 B1435327 4-(3-Methoxybenzoyl)piperidine hydrochloride CAS No. 213886-99-8

4-(3-Methoxybenzoyl)piperidine hydrochloride

Cat. No. B1435327
M. Wt: 255.74 g/mol
InChI Key: RUIWLSGNJCRSRB-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)piperidine hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder with a molecular weight of 255.74 . The IUPAC name for this compound is (3-methoxyphenyl) (4-piperidinyl)methanone hydrochloride .


Molecular Structure Analysis

The linear formula of 4-(3-Methoxybenzoyl)piperidine hydrochloride is C13H17NO2.ClH . The InChI code for this compound is 1S/C13H17NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H .


Physical And Chemical Properties Analysis

4-(3-Methoxybenzoyl)piperidine hydrochloride is a white crystalline powder. It has a molecular weight of 255.74 . The compound is soluble in water and ethanol.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Selective Estrogen Receptor Modulators (SERMs) : A study demonstrates the estrogen antagonist potency of a compound structurally related to 4-(3-Methoxybenzoyl)piperidine hydrochloride in inhibiting uterine proliferation and breast cancer cell growth (A. Palkowitz et al., 1997).
  • Pharmaceutical Synthesis : 4-(3-Methoxybenzoyl)piperidine hydrochloride-related compounds are used in the synthesis of psychotherapeutic drugs, demonstrating its significance in pharmaceutical manufacturing (Ji Ya-fei, 2011).
  • Antihypertensive Agents : Compounds with a piperidine ring, like 4-(3-Methoxybenzoyl)piperidine hydrochloride, have been synthesized as potential dual antihypertensive agents (Pavlína Marvanová et al., 2016).

Toxicological Studies

  • Toxicity Assessment : Piperidine derivatives, closely related to 4-(3-Methoxybenzoyl)piperidine hydrochloride, have been evaluated for toxicity, which is vital for understanding their safety profile (H. Gul et al., 2003).

Chemical Properties and Synthesis

  • σ Ligands and Sila-Analogues : The synthesis and study of σ ligands that are structurally analogous to 4-(3-Methoxybenzoyl)piperidine hydrochloride highlight its importance in neuropharmacology (R. Tacke et al., 2003).

Therapeutic Research

  • 5-HT4 Receptor Agonists and Antagonists : Studies on compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol, structurally related to 4-(3-Methoxybenzoyl)piperidine hydrochloride, show significant potential in therapeutic applications, particularly in targeting 5-HT4 receptors (D. Yang et al., 1997).

properties

IUPAC Name

(3-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIWLSGNJCRSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxybenzoyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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